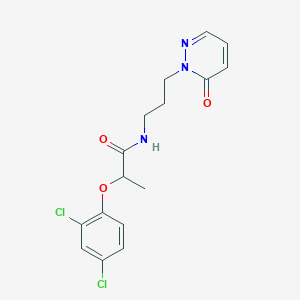

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid” is a complex organic molecule that contains a pyrazole ring and a thiophene ring, both of which are common structures in many biologically active compounds . The molecule also contains a carboxylic acid group, which can participate in various chemical reactions.

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki-Miyaura coupling, a widely used carbon-carbon bond-forming reaction . This reaction uses a palladium catalyst to couple organoboron compounds with organic halides . Another method involves solid-phase cyclization using a solvent-free environmentally greener catalyst under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the pyrazole and thiophene rings . The bromine atoms attached to the thiophene ring could potentially participate in halogen bonding, influencing the compound’s crystal packing and overall solid-state structure .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. For instance, the bromine atoms could be replaced via nucleophilic substitution reactions, or the carboxylic acid group could react with bases or other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the bromine atoms and the carboxylic acid group could influence its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Triazoloquinazolines

The compound can be used in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines . This process involves the oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature . The obtained tricyclic derivatives are valuable intermediates for biologically active compounds and fluorophores .

Development of Antitumor Agents

The compound can be used in the development of antitumor agents. Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, a molecular scaffold similar to the compound, have proven successful as tubulin inhibitors .

DNA Intercalators

The compound can be used in the development of penetrating DNA intercalators. 3-Hydrazinyl-[1,2,4]triazolo[4,3-c]quinazolin-5-ones and 5-arylamino-[1,2,4]triazolo[4,3-c]quinazolines have been demonstrated to act as penetrating DNA intercalators .

Adenosine Receptor Antagonists

The compound can be used in the development of adenosine receptor antagonists. 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline has been proven to be a selective A3A adenosine receptor antagonist .

Anticonvulsant Agents

The compound can be used in the development of anticonvulsant agents. 5-Aryl-[1,2,4]triazolo[4,3-c]quinazoline-3-amine shows anticonvulsant activity .

Propiedades

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNYNZTTWMRPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)